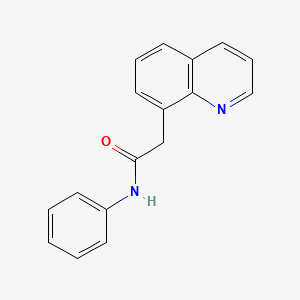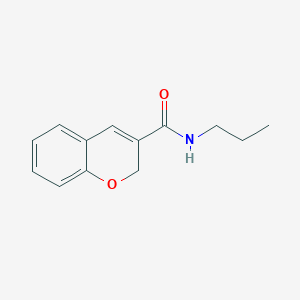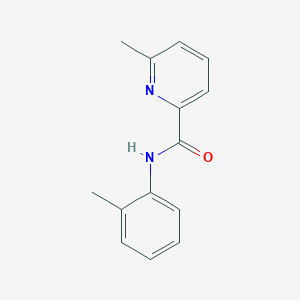
N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, also known as CPTC, is a chemical compound with potential applications in scientific research. It belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves the inhibition of the AKT/mTOR pathway, which is a signaling pathway involved in cell growth and survival. N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has been shown to inhibit the phosphorylation of AKT and mTOR, which leads to the inhibition of downstream signaling pathways and the induction of cell cycle arrest and apoptosis in cancer cells. N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide also modulates the activity of GABA receptors, which are involved in the regulation of neuronal excitability and neurotransmission.
Biochemical and Physiological Effects:
N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of cell cycle arrest and apoptosis, and the modulation of GABA receptor activity. It has also been reported to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity, its ability to modulate multiple targets, and its potential applications in various fields of research. However, there are also some limitations to its use, including its low solubility in water and its potential cytotoxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, including the optimization of its synthesis method and the development of more potent and selective derivatives. Further studies are needed to elucidate the mechanism of action of N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide and its potential applications in various fields of research, including cancer research and neuroscience. N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide may also have potential applications in drug discovery and development, and further studies are needed to explore its therapeutic potential.
Métodos De Síntesis
N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can be synthesized using various methods, including the reaction of 4-chlorophenyl hydrazine with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid or its esters, or by the reaction of 4-chlorophenyl hydrazine with 1,3,5-trimethylpyrazole-4-carboxamide in the presence of a coupling agent such as EDC or DCC. The yield of N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has potential applications in scientific research, particularly in the field of cancer research. It has been reported to inhibit the growth of various cancer cells, including prostate cancer, breast cancer, and lung cancer cells. N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting the AKT/mTOR pathway. It also has potential applications in the field of neuroscience research, as it has been reported to modulate the activity of GABA receptors.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8-12(9(2)17(3)16-8)13(18)15-11-6-4-10(14)5-7-11/h4-7H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIWUPKJGBRAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)










![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)

